molecular formula C8H7F2NO2 B14789737 2-Amino-3,6-difluoro-5-methylbenzoic acid

2-Amino-3,6-difluoro-5-methylbenzoic acid

Cat. No.: B14789737
M. Wt: 187.14 g/mol
InChI Key: VKCDJGXVRMTQOB-UHFFFAOYSA-N
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Description

2-Amino-3,6-difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, featuring amino, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-difluoro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3,6-difluoro-5-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-difluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce various amines.

Scientific Research Applications

2-Amino-3,6-difluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3,6-difluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluoro groups can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Lacks the fluoro substituents, which can affect its reactivity and applications.

    3-Amino-2,6-difluoro-5-methylbenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.

    2-Amino-5-chloro-3-methylbenzoic acid: Contains a chloro group instead of fluoro, which can influence its chemical behavior.

Uniqueness

2-Amino-3,6-difluoro-5-methylbenzoic acid is unique due to the presence of both amino and fluoro groups, which confer specific chemical and biological properties. The fluoro groups enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-amino-3,6-difluoro-5-methylbenzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-3-2-4(9)7(11)5(6(3)10)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI Key

VKCDJGXVRMTQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)O)N)F

Origin of Product

United States

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